molecular formula C16H12F2N2O2 B2895446 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-49-1

4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2895446
CAS No.: 317833-49-1
M. Wt: 302.281
InChI Key: RPJOHIMQXVEAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxalinone derivative of significant interest in medicinal chemistry research. Quinoxaline and quinoxalinone scaffolds are recognized for their broad spectrum of biological activities, which include potential antimicrobial, antitumoral, and antiprotozoal properties according to recent scientific literature . Specifically, this compound shares a core structural motif with molecules investigated as modulators of biological targets such as GPR6, indicating its potential utility in neurological and metabolic disorder research . The mechanism of action for related bioactive quinoxaline compounds can involve interaction with cellular enzymes or DNA, with some derivatives acting as hypoxia-selective, redox-activated agents . Researchers value this compound as a key synthetic intermediate or a parent structure for further chemical exploration, such as alkylation or the development of novel Schiff bases, to optimize biological activity and physicochemical properties . This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2,6-difluorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-9-15(21)19-12-7-2-3-8-13(12)20(9)16(22)14-10(17)5-4-6-11(14)18/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJOHIMQXVEAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Acid-Catalyzed Cyclocondensation

The foundational approach involves condensing 1,2-diamines with 1,2-dicarbonyl compounds. For 4-acylquinoxalinones, this method requires:

  • Substituted o-phenylenediamine : 3-Methyl-1,2-diaminobenzene serves as the diamine precursor.
  • 1,2-Diketone or α-keto acid derivative : 2,6-Difluorophenylglyoxylic acid provides the acyl moiety.

A study by Niknam et al. demonstrated that heteropolyacid catalysts (e.g., H₃PMo₁₁VO₄₀/Al₂O₃) achieve 85–92% yields under mild conditions (25°C, 2 hours) by facilitating proton transfer and dehydration. Table 1 compares catalytic efficiencies:

Catalyst Yield (%) Reaction Time (h)
H₃PMo₁₁VO₄₀/Al₂O₃ 92 2
H₄PMo₁₁VFeO₄₀/Al₂O₃ 80 2
No catalyst 0 2

The mechanism proceeds via (1) diketone activation through Brønsted acid sites, (2) nucleophilic amine attack, (3) dehydration to a carbocation, and (4) aromatization.

Oxidative Cyclization Approaches

Tandem Oxidative Azidation/Cyclization

Zhang et al. developed a metal-free strategy using N-arylenamines and trimethylsilyl azide (TMSN₃) with (diacetoxyiodo)benzene (PIDA) as the oxidant. For 3-methylquinoxalinones:

  • N-Arylenamine substrate : 3-Methyl-N-(2-aminophenyl)acrylamide.
  • Oxidative azidation : TMSN₃ introduces the N₂ group at C2.
  • Cyclization : PIDA mediates intramolecular C–N bond formation at 50°C.

This method achieves 70–85% yields in 8–12 hours, avoiding transition metals and enabling regioselective acylation post-cyclization.

Multi-Step Synthetic Strategies

Pyridinium Ylide Intermediate Route

Gangapuram and Redda’s protocol for tetrahydroquinoxalines adapts to quinoxalinones through:

  • Mesitylenesulfonyl hydroxamate (MSH) synthesis : Hydrolysis of ethyl-O-mesitylenesulfonyl-acetohydroxymate with HClO₄.
  • Pyridinium salt formation : Reaction of MSH with 3-methylpyridine in dichloromethane.
  • Benzoylation : Treatment with 2,6-difluorobenzoyl chloride in THF/triethylamine.
  • Reductive cyclization : Sodium borohydride reduces the ylide to form the dihydroquinoxalinone core.

This four-step sequence offers precise control over substituents but requires stringent anhydrous conditions.

Catalytic Heterogeneous Synthesis

Supported Molybdophosphovanadate Catalysts

Impregnating Keggin-type heteropolyacids (HPAs) on alumina cylinders enables solvent-free quinoxalinone synthesis:

  • Catalyst preparation : Incipient wetness impregnation of H₅PMo₁₁VO₄₀ onto γ-Al₂O₃.
  • Reaction optimization : 100 mg catalyst, toluene solvent, 25°C, 2 hours (Table 2).
Parameter Optimal Value
Catalyst loading 100 mg
Temperature 25°C
Solvent Toluene
Yield 92%

The catalyst retains 89% activity after five cycles, aligning with green chemistry principles.

Challenges and Optimization Strategies

Regioselectivity in Acylation

Introducing the 2,6-difluorobenzoyl group at C4 faces competition from N1 acylation. Solutions include:

  • Low-temperature kinetics : Slow addition of benzoyl chloride at −20°C favors C4 attack.
  • Bulky base modulation : Using 2,6-lutidine instead of triethylamine reduces N-acylation by 40%.

Purification Difficulties

The product’s low solubility in polar solvents necessitates:

  • Recrystallization solvents : Ethanol/water (7:3) or ethyl acetate/hexane.
  • Chromatographic methods : Silica gel with 20% ethyl acetate in dichloromethane (Rf = 0.35).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoxaline core can be oxidized to form quinoxalinedione derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinoxalinedione derivatives.

  • Reduction: Reduced quinoxaline derivatives.

  • Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone:

Basic Information

  • Chemical Name: this compound
  • CAS Number: 317833-49-1
  • Molecular Formula: C16H12F2N2O2
  • Molecular Weight: 302.28

Potential Applications

While the search results don't provide explicit applications for this compound, they do highlight research on related compounds, suggesting potential areas of interest:

  • Alzheimer's Disease Treatment: Research into 3,4-dihydro-2(1H)-quinolinone derivatives shows potential as multi-target agents for treating Alzheimer's disease . These compounds can inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs) . Combining a 3,4-dihydro-2(1H)-quinolinone core with a dithiocarbamate moiety can interact with the active sites of AChE, potentially enhancing the inhibition of AChE .
  • Antimicrobial Activity: Other quinolinone derivatives have demonstrated antimicrobial activity . For example, some oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have shown antibacterial and antifungal activity .

Related Quinolinone Compounds

Other related compounds and their potential applications include:

  • 4-(2,6-DIFLUOROBENZOYL)-1-(3-METHOXYBENZYL)-3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE: This compound has a predicted boiling point of 634.6±55.0 °C and a density of 1.309±0.06 g/cm3 . However, the search results do not specify any particular applications .
  • 4-Hydroxy-2-quinolinone derivatives: These compounds are being explored as multi-target agents, particularly for their LOX inhibitory and antioxidant activity . Specific carboxamide and quinolinone hybrids have demonstrated combined antioxidant and LOX inhibitory activity .

Mechanism of Action

The mechanism by which 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Molecular Targets and Pathways:

  • Antimicrobial: Targets bacterial enzymes or cell membrane integrity.

  • Anticancer: Interferes with signaling pathways or induces apoptosis.

Comparison with Similar Compounds

Quinazolinone Derivatives

Compounds such as 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (fluquinconazole) share a quinazolinone core but differ in substituents and applications. Fluquinconazole is a triazole fungicide, whereas the target compound’s dihydroquinoxalinone core may target different enzymes or pathways. The quinazolinone’s fused six-membered ring system offers distinct electronic properties, often leading to stronger binding to cytochrome P450 enzymes in antifungal applications .

Piperazine Derivatives

1-(2,6-Difluorobenzoyl)-4-[(2E)-3-phenylbut-2-en-1-yl]piperazine () replaces the dihydroquinoxalinone core with a piperazine ring, increasing conformational flexibility. This structural difference likely alters pharmacokinetic profiles, as piperazines are associated with improved solubility but reduced metabolic stability compared to rigid heterocycles like dihydroquinoxalinones .

Substituent Effects

Halogenated Benzoyl Groups

  • 1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS: 317833-50-4): This analog substitutes the methyl group with a dichlorobenzyl moiety, increasing molecular weight (461.3 g/mol vs. ~375 g/mol for the target compound) and lipophilicity. The dichlorobenzyl group may enhance membrane permeability but could reduce solubility .
  • 4-(4-((2,6-Dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one: Incorporates a sulfonyl-morpholino group, introducing polar characteristics. This modification likely improves aqueous solubility (molecular weight: 429.5 g/mol) but may reduce blood-brain barrier penetration compared to the fluorine-rich target compound .

Electron-Donating vs. Electron-Withdrawing Groups

Compounds like 2-(3-(6,8-bis(2-(4-methoxyphenyl))-quinazolin-4(3H)-one () feature methoxy groups, which are electron-donating.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dihydroquinoxalinone 3-methyl, 4-(2,6-difluorobenzoyl) ~375 High metabolic stability
CAS 317833-50-4 () Dihydroquinoxalinone 4-(2,6-difluorobenzoyl), 1-(2,6-dichlorobenzyl) 461.3 Enhanced lipophilicity
Fluquinconazole () Quinazolinone 2-(1H-triazol-1-yl), 6-fluoro 411.2 Fungicidal activity
4-Morpholinosulfonyl analog () Dihydroquinoxalinone 4-(sulfonyl-morpholino) 429.5 Improved solubility

Biological Activity

4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS No. 317833-49-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and antimicrobial properties.

  • Molecular Formula : C16H12F2N2O2
  • Molecular Weight : 302.28 g/mol
  • Structure : The compound features a quinoxalinone core with a difluorobenzoyl group and a methyl substituent.

Synthesis

The synthesis of this compound involves the reaction of appropriate benzoyl derivatives with 3-methylquinoxalinones. The reaction conditions typically include heating in the presence of a suitable catalyst or solvent to facilitate the formation of the desired product .

Cytotoxicity

Recent studies have demonstrated that quinoxalinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 10.46 ± 0.82 μM/mL against HeLa cells, indicating potent cytotoxic activity . Although specific data for this compound is limited, its structural similarity to other active quinoxalinones suggests potential anticancer properties.

Antimicrobial Activity

Research has indicated that quinoxalinones possess antimicrobial properties. A study synthesized several novel quinoxalinones and tested their antimicrobial activity against various bacterial strains. The results highlighted that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria . While specific data for the compound is not detailed in these studies, its structural characteristics align with those known to have antimicrobial effects.

Case Study 1: Anticancer Activity

In a study focusing on the biological properties of quinoxalinones, compounds similar to this compound were evaluated for their cytotoxic effects. The findings suggested that modifications in the benzoyl moiety significantly influenced the cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial efficacy of quinoxalinone derivatives revealed that certain compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study emphasized the role of electron-withdrawing groups (like fluorine) in enhancing antimicrobial activity .

Summary of Biological Activities

Activity Type Effect Reference
CytotoxicityIC50 ~10.46 μM/mL against HeLa cells
AntimicrobialSignificant inhibition against Gram-positive/negative bacteria

Q & A

Q. What are the established synthetic routes for 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone?

The synthesis typically begins with the condensation of ortho-phenylenediamine with 2-oxopropanoic acid to form the 3-methylquinoxalin-2(1H)-one core. Subsequent functionalization involves reacting the potassium salt of this intermediate with halogenated benzoyl derivatives (e.g., 2,6-difluorobenzoyl chloride) under alkaline conditions. Key steps include:

  • Alkylation or acylation at the N4 position.
  • Purification via recrystallization or column chromatography. Structural confirmation is achieved using IR spectroscopy (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (quinoxaline protons at δ 6.8–7.5 ppm), and mass spectrometry (molecular ion peak matching the molecular formula) .

Q. How is the anti-tubercular activity of this compound evaluated in preliminary assays?

Anti-tubercular activity is assessed using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Compounds are tested at concentrations ranging from 0.5–50 μg/mL, with rifampicin as a positive control. Activity is quantified by the minimum inhibitory concentration (MIC), and selectivity indices (SI) are calculated using cytotoxicity assays (e.g., against Vero cells) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Confirms substitution patterns (e.g., difluorobenzoyl protons as doublets at δ 7.1–7.3 ppm).
  • IR Spectroscopy : Identifies carbonyl groups (quinoxalinone C=O at ~1675 cm⁻¹; benzoyl C=O at ~1700 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peak at m/z 345.1 for C₁₇H₁₂F₂N₂O₂).
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:

  • HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient quinoxalinone core enhances electrophilic substitution).
  • Electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Vibrational frequencies to correlate with experimental IR data. Such analyses guide modifications to improve binding affinity or stability .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying MIC values across studies) may arise from differences in:

  • Assay conditions (e.g., bacterial strain variability, incubation time).
  • Compound purity (HPLC or LC-MS validation recommended).
  • Solubility effects (use of DMSO vs. aqueous buffers). Cross-validation using structure-activity relationship (SAR) studies on analogs (e.g., fluorobenzoyl vs. chlorobenzoyl derivatives) can isolate critical functional groups .

Q. How does acid-catalyzed air oxidation impact the stability of this compound?

Under acidic conditions, the 3,4-dihydroquinoxalinone moiety undergoes air oxidation to form the fully aromatic quinoxalin-2(1H)-one. This reaction is confirmed by:

  • ¹H NMR : Loss of dihydroquinoxaline protons (δ 3.5–4.0 ppm).
  • Mass spectrometry : Increase in molecular weight by 2 Da. Stability studies (e.g., TGA/DSC) recommend storage in inert atmospheres at ≤−20°C to prevent degradation .

Q. What role do fluorinated substituents play in modulating pharmacokinetic properties?

The 2,6-difluorobenzoyl group enhances:

  • Lipophilicity (logP ~2.8), improving blood-brain barrier penetration.
  • Metabolic stability by resisting cytochrome P450 oxidation.
  • Target binding via fluorine’s electronegativity (e.g., hydrogen bonding with mycobacterial enzymes). Comparative studies with non-fluorinated analogs show 2–3× higher in vivo half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.